molecular formula C6H11Cl2N3 B6277348 5-methylpyridine-2,3-diamine dihydrochloride CAS No. 2763760-07-0

5-methylpyridine-2,3-diamine dihydrochloride

Katalognummer: B6277348
CAS-Nummer: 2763760-07-0
Molekulargewicht: 196.07 g/mol
InChI-Schlüssel: WEAUZPDWKQFIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methylpyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylpyridine-2,3-diamine dihydrochloride typically involves the reaction of 5-methylpyridine-2,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

5-methylpyridine-2,3-diamine+2HCl5-methylpyridine-2,3-diamine dihydrochloride\text{5-methylpyridine-2,3-diamine} + 2 \text{HCl} \rightarrow \text{this compound} 5-methylpyridine-2,3-diamine+2HCl→5-methylpyridine-2,3-diamine dihydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-methylpyridine-2,3-diamine dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.

    Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

5-methylpyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in biochemical assays and studies involving enzyme interactions.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism by which 5-methylpyridine-2,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    5-methylpyridine-2,3-diamine: The parent compound without the dihydrochloride salt.

    2,3-diaminopyridine: A similar compound with a different substitution pattern on the pyridine ring.

    5-chloropyridine-2,3-diamine: A chlorinated derivative with different chemical properties.

Uniqueness: 5-methylpyridine-2,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

2763760-07-0

Molekularformel

C6H11Cl2N3

Molekulargewicht

196.07 g/mol

IUPAC-Name

5-methylpyridine-2,3-diamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H

InChI-Schlüssel

WEAUZPDWKQFIEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=C1)N)N.Cl.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.